molecular formula C10H17N3OS B2906028 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2175884-32-7

1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine

Cat. No.: B2906028
CAS No.: 2175884-32-7
M. Wt: 227.33
InChI Key: ITCIPMYKHZAMDK-UHFFFAOYSA-N
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Description

1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine is a synthetic organic compound featuring the 1,3,4-thiadiazole scaffold, a five-membered aromatic ring containing nitrogen and sulfur atoms, linked to a methylpiperidine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and pharmacology research, particularly for investigating new therapeutic agents for central nervous system (CNS) disorders. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known for its diverse biological activities. Derivatives of this scaffold have demonstrated potent anticonvulsant properties in preclinical research, with proposed mechanisms of action that may involve the enhancement of GABAergic neurotransmission in the brain, leading to a reduction in neuronal excitability and seizure activity . The incorporation of the methylpiperidine group is a strategic modification that can influence the compound's physicochemical properties, potentially enhancing its ability to cross the blood-brain barrier (BBB) and thereby increasing its bioavailability and efficacy in CNS-targeted research applications . Beyond neurology, the 1,3,4-thiadiazole scaffold is also being explored in other research areas, including as a building block for herbicidal agents and in the development of molecular tools for chemical biology. This compound is provided exclusively for research purposes in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as some structurally related thiadiazole compounds have been reported to exhibit toxicity in rodent models, with intraperitoneal LD50 values in the range of 400 mg/kg .

Properties

IUPAC Name

2-methyl-5-[(1-methylpiperidin-2-yl)methoxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-5-3-4-6-13(9)2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCIPMYKHZAMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 1-methylpiperidine with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Scientific Research Applications

Pharmacological Applications

1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been tested against various bacterial strains and have shown effective inhibition, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that this compound could be explored further for anticancer drug development .

Table 1: Summary of Pharmacological Studies

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines

Agrochemical Applications

The compound also finds applications in the field of agrochemicals:

  • Herbicidal Activity : Research has indicated that thiadiazole derivatives can serve as herbicides. They exhibit selective toxicity towards specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
  • Pesticide Formulation : The incorporation of this compound into pesticide formulations has been studied for enhancing efficacy against pests while minimizing environmental impact .

Table 2: Agrochemical Applications

Application TypeDescriptionReference
HerbicideSelective toxicity towards certain weed species
PesticideEnhances effectiveness in pest control formulations

Materials Science Applications

In materials science, the unique properties of this compound are being investigated for:

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
  • Nanocomposites : Research into nanocomposites utilizing this compound suggests potential improvements in electrical conductivity and thermal resistance. Such materials could be applicable in electronics and aerospace industries .

Table 3: Materials Science Applications

Application TypeDescriptionReference
Polymer SynthesisEnhances mechanical properties of polymers
NanocompositesImproves conductivity and thermal resistance

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
This compound Piperidine + 1,3,4-thiadiazole - 1-Methylpiperidine
- 5-Methylthiadiazole ether
Hypothesized: Agrochemical or pharmaceutical
N-(4-Fluorophenyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Acetamide + 1,3,4-thiadiazole - Trifluoromethylthiadiazole
- 4-Fluorophenyl
Pesticide (FOE 5043)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Piperidine + 1,3,4-oxadiazole - 5-Phenyloxadiazole thioether
- Benzenesulfonyl
Antibacterial agent
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]benzamid Benzamid + 1,2,4-oxadiazole - 3-Methyloxadiazole thioether
- 2-Nitrophenylaminoethyl
Anticancer/antiviral candidate
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid Benzoic acid + 1,3,4-thiadiazole - 3-Methylphenoxy-thiadiazole
- Carbonyl linkage
Undisclosed (likely pharmaceutical)

Key Observations :

Heterocycle Variations :

  • Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole (e.g., compound from ) introduces differences in electronic properties and hydrogen-bonding capacity, which may influence receptor binding or solubility.
  • 1,2,4-Oxadiazole derivatives (e.g., ) exhibit distinct ring strain and metabolic stability compared to 1,3,4-thiadiazoles.

Ether vs. Thioether Linkages: The target compound’s ether bridge (C–O–C) may confer greater hydrolytic stability than thioether (C–S–C) analogs, which are prone to oxidation .

Biological Implications :

  • Thiadiazole-containing compounds like FOE 5043 are leveraged in agrochemistry due to their electrophilic reactivity, suggesting the target compound could share pesticidal properties.
  • Piperidine-thiadiazole hybrids may interact with central nervous system targets (e.g., ion channels or enzymes), though this requires validation .

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeReference
1Thiadiazole activationMethyl iodide, K2CO3, DMFIntroduce methylene bridge
2Nucleophilic substitution1-Methylpiperidine, LiH, DMFCoupling thiadiazole to piperidine
3PurificationMethanol recrystallizationIsolate high-purity product

(Basic) Which analytical techniques are essential for confirming the structural integrity of this compound, and how are spectral data interpreted?

Methodological Answer:
Critical techniques include:

  • 1H-NMR : Confirm piperidine ring protons (δ 1.2–2.8 ppm for CH2 groups; δ 3.0–3.5 ppm for N-CH3) and thiadiazole protons (δ 8.1–8.3 ppm for aromatic protons) .
  • IR Spectroscopy : Identify C-O-C stretching (1050–1150 cm⁻¹) and thiadiazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to the molecular weight (C10H15N3OS: 241.3 g/mol) confirm successful synthesis .

Example Spectral Data Interpretation:

  • 1H-NMR (CDCl3) : A singlet at δ 2.4 ppm integrates to 3H, confirming the N-methyl group on piperidine. A triplet at δ 4.2 ppm (2H) corresponds to the methyleneoxy linker .

(Advanced) How can in silico pharmacokinetic modeling guide the optimization of this compound's bioavailability?

Methodological Answer:

QSAR Modeling : Use software like ADMET Predictor™ to correlate structural features (e.g., logP, polar surface area) with permeability and solubility. For example, reducing logP by replacing hydrophobic substituents can enhance aqueous solubility .

Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes or neurotransmitter receptors) using AutoDock Vina. Focus on optimizing the thiadiazole-piperidine scaffold for steric complementarity .

Metabolism Prediction : Simulate cytochrome P450 interactions to identify metabolically labile sites (e.g., methyleneoxy linker) and suggest fluorination for stability .

Q. Table 2: Key ADMET Parameters for Optimization

ParameterTarget RangeModification StrategyReference
logP1.5–2.5Introduce polar substituents
Polar Surface Area<90 ŲReduce hydrogen bond donors
CYP3A4 InhibitionLow probabilityFluorinate labile positions

(Advanced) What experimental approaches are recommended to investigate the role of the thiadiazole moiety in modulating biological activity?

Methodological Answer:

Comparative SAR Studies : Synthesize analogs with oxadiazole or triazole replacements and compare antibacterial/antifungal activity. For example, thiadiazole’s sulfur atom enhances electron-withdrawing effects, improving target binding .

Molecular Dynamics Simulations : Analyze interactions between the thiadiazole ring and bacterial dihydrofolate reductase (DHFR) using GROMACS. Identify key hydrogen bonds (e.g., S···H-N) that stabilize inhibitor-enzyme complexes .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions .

(Advanced) How should researchers address discrepancies in reported antibacterial efficacy of structurally similar piperidine-thiadiazole hybrids?

Methodological Answer:

Standardize Assay Protocols :

  • Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inoculum sizes (1–5 × 10⁵ CFU/mL) .
  • Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives .

Purity Validation : Employ HPLC (C18 column, MeOH:H2O = 70:30) to confirm compound purity >95% before testing .

Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain potency variations .

Example Contradiction Resolution:
If Compound A shows MIC = 8 µg/mL in Study X but MIC = 32 µg/mL in Study Y:

  • Re-test both compounds under unified conditions.
  • Verify purity via HPLC and assess solvent interference .

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